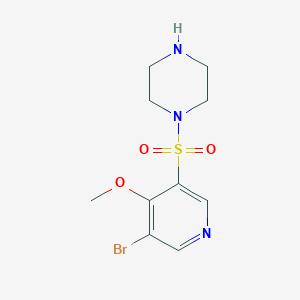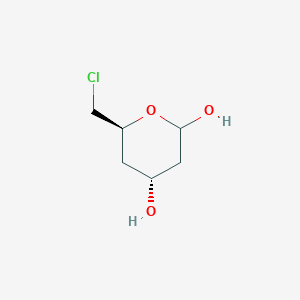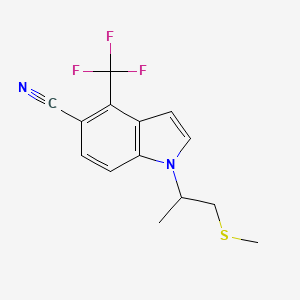
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H14BrN3O3S and a molecular weight of 336.21 g/mol . It is a derivative of pyridine and piperazine, featuring a bromine atom and a methoxy group on the pyridine ring, as well as a sulfonyl group linking the pyridine and piperazine moieties . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the pyridine ring.
Sulfonylation: The attachment of a sulfonyl group to the pyridine ring.
Piperazine Coupling: The final step involves coupling the sulfonylated pyridine with piperazine.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)ethanol
- 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)benzene
- 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)methane
Uniqueness
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential for biological activity and therapeutic applications .
Eigenschaften
Molekularformel |
C10H14BrN3O3S |
|---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
1-(5-bromo-4-methoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
InChI-Schlüssel |
PJBPQHLMRFSWDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)







![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)

